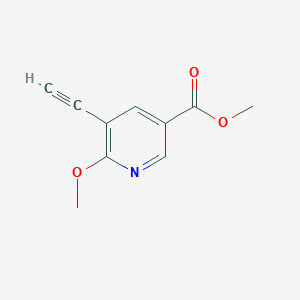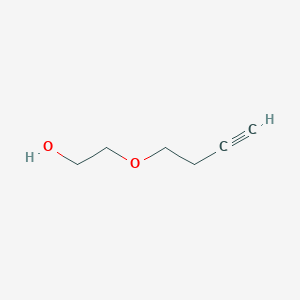
Sodium 2-chloropyrimidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloropyrimidin-4-olate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural compounds such as vitamins, antibiotics, and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloropyrimidin-4-olate typically involves the chlorination of pyrimidine derivatives. One common method involves treating 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine. This intermediate can then be further reacted with sodium hydroxide to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-chloropyrimidin-4-olate undergoes various types of chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiophosgene, phosphorus oxychloride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrimidines, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
Sodium 2-chloropyrimidin-4-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-chloropyrimidin-4-olate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Sodium 2-chloropyrimidin-4-olate can be compared with other similar compounds such as:
2-Chloropyrimidine: A closely related compound that also exhibits significant biological activities.
2,4-Dichloropyrimidine: Another derivative with enhanced reactivity due to the presence of two chlorine atoms.
Pyrimidine Derivatives: Various other pyrimidine derivatives that have been studied for their pharmacological properties.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H2ClN2NaO |
|---|---|
Peso molecular |
152.51 g/mol |
Nombre IUPAC |
sodium;2-chloropyrimidin-4-olate |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
GTCBDFPDIROKFM-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(N=C1[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
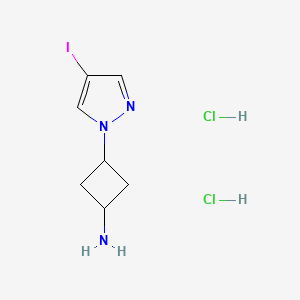

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
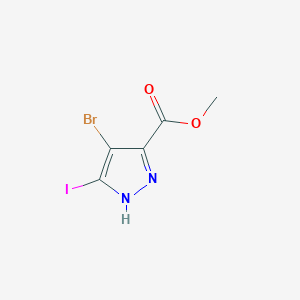
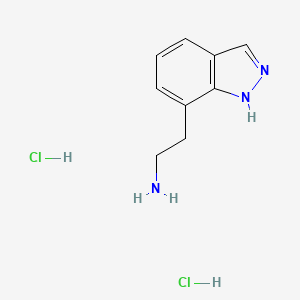
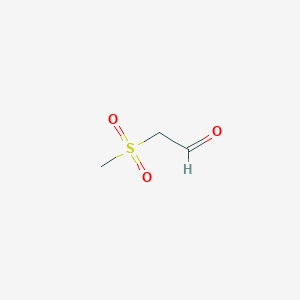
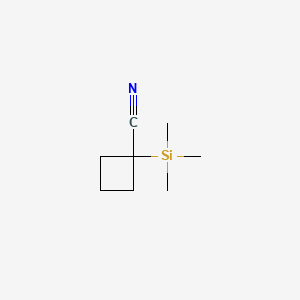
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)
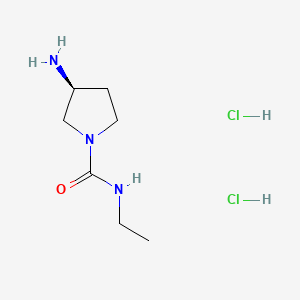
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
